molecular formula C17H16ClNO2 B11022679 N-(3-chloropropyl)-9H-xanthene-9-carboxamide

N-(3-chloropropyl)-9H-xanthene-9-carboxamide

Cat. No.: B11022679
M. Wt: 301.8 g/mol
InChI Key: QBVBEYWDEZSVRJ-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)-9H-xanthene-9-carboxamide is a chemical compound that belongs to the class of xanthene derivatives Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 3-chloropropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation Reactions: The xanthene moiety can be oxidized to form xanthone derivatives.

    Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Formation of xanthone derivatives.

    Reduction Reactions: Formation of the corresponding amine.

Scientific Research Applications

N-(3-chloropropyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which exhibits fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloropropyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with cellular components through its functional groups. For example, the carboxamide group can form hydrogen bonds with proteins or nucleic acids, while the xanthene moiety can intercalate into DNA or interact with cellular membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloropropyl)trimethoxysilane
  • 1-(3-chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
  • (3-chloropropyl)-trimethoxysilane

Uniqueness

N-(3-chloropropyl)-9H-xanthene-9-carboxamide is unique due to its combination of the xanthene moiety and the 3-chloropropyl group. This structural feature imparts specific chemical and physical properties, such as fluorescence and reactivity towards nucleophiles, which are not commonly found in other similar compounds. Additionally, the presence of the carboxamide group allows for potential interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

N-(3-chloropropyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C17H16ClNO2/c18-10-5-11-19-17(20)16-12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)16/h1-4,6-9,16H,5,10-11H2,(H,19,20)

InChI Key

QBVBEYWDEZSVRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCCl

Origin of Product

United States

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